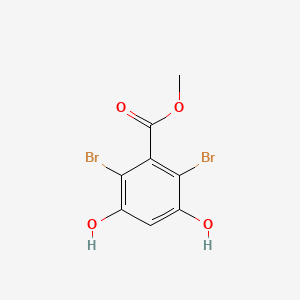

Methyl 2,6-dibromo-3,5-dihydroxybenzoate

Description

Properties

Molecular Formula |

C8H6Br2O4 |

|---|---|

Molecular Weight |

325.94 g/mol |

IUPAC Name |

methyl 2,6-dibromo-3,5-dihydroxybenzoate |

InChI |

InChI=1S/C8H6Br2O4/c1-14-8(13)5-6(9)3(11)2-4(12)7(5)10/h2,11-12H,1H3 |

InChI Key |

KWPAAHWPKTYGJD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1Br)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl 3,5-Dihydroxybenzoate

One of the primary methods for synthesizing methyl 2,6-dibromo-3,5-dihydroxybenzoate involves the bromination of methyl 3,5-dihydroxybenzoate. The reaction typically proceeds as follows:

- Reagents : Methyl 3,5-dihydroxybenzoate, bromine (Br₂), acetic acid.

- Conditions : The reaction is conducted at temperatures ranging from 20°C to 45°C for approximately 19 hours.

- Dissolve methyl 3,5-dihydroxybenzoate in acetic acid.

- Add a bromine solution dropwise while maintaining the temperature.

- Allow the mixture to react at room temperature after the addition is complete.

- Precipitate the product by adding water and filter the resulting solid.

Yield : Typically yields around 93% of the desired dibrominated product.

Synthesis from Resorcylic Acid

Another approach involves starting from resorcylic acid, which undergoes esterification followed by bromination:

- Reagents : Resorcylic acid, methanol (for esterification), bromine.

- Conditions : Esterification is performed under reflux conditions.

- React resorcylic acid with methanol in the presence of an acid catalyst to form methyl resorcylic acid.

- Brominate the methyl resorcylic acid using bromine in acetic acid.

Yield : The overall yield can vary but is generally high due to the efficiency of both reactions.

Alternative Synthetic Routes

Other synthetic routes have been explored that involve different precursors or additional steps:

- Starting Materials : Various substituted benzoic acids or phenolic compounds can be used.

- Reagents : Sodium hydroxide (for hydrolysis), various halogenating agents.

These methods often involve multi-step synthesis with intermediate purification steps to isolate the desired product.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination of Methyl | Methyl 3,5-dihydroxybenzoate, Br₂ | Acetic acid, 20-45°C | ~93 |

| Synthesis from Resorcylic Acid | Resorcylic acid, methanol | Reflux for esterification | High |

| Alternative Routes | Various phenolic compounds | Multi-step synthesis | Variable |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-3,5-dihydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form quinones or reduction to form alcohols.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Quinones or carboxylic acids.

Reduction Products: Alcohols or partially reduced intermediates.

Scientific Research Applications

Methyl 2,6-dibromo-3,5-dihydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,6-dibromo-3,5-dihydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Methyl 2,6-dibromo-3,5-dihydroxybenzoate and its analogs:

Key Comparative Analysis

Electronic and Steric Effects

- Hydroxyl vs. Methoxy Groups: The hydroxyl groups in the target compound enhance polarity and acidity (pKa ~8–10 for phenolic OH) compared to the methoxy-substituted analog , which is less polar and more lipophilic.

- Bromine Positioning : The 2,6-dibromo substitution in the target compound creates para-directing effects, whereas 3,5-dibromo substitution in Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate leads to meta electronic influences. This impacts resonance stabilization and charge distribution.

Research Findings and Implications

- Acidity and Solubility : The dihydroxy groups in the target compound increase water solubility compared to dimethoxy or fluoro derivatives. For instance, the logP (partition coefficient) of the target is likely lower than Methyl 3,6-dibromo-2-fluorobenzoate (logP ~2.5 inferred from molecular weight and halogen content) .

- Thermodynamic Stability: Analogous to nitro-substituted pyridines , bromine’s electron-withdrawing nature in the target compound may shorten C–Br bond lengths (1.85–1.90 Å), enhancing thermal stability compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.